(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride

Description

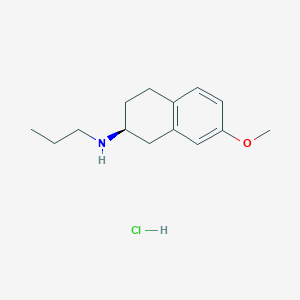

(S)-(-)-7-Methoxy-N-propyl-2-aminotetraline hydrochloride is a chiral aminotetraline derivative characterized by a methoxy group at the 7-position of the tetraline (1,2,3,4-tetrahydronaphthalene) backbone and an N-propyl substituent on the amine group.

Structurally, it belongs to a class of tetralin-based amines, which are of interest in medicinal chemistry due to their ability to interact with central nervous system (CNS) receptors, such as dopamine and serotonin receptors. However, current literature identifies this compound primarily as a building block in synthetic organic chemistry, with its pharmacological profile remaining uncharacterized in publicly available studies .

Properties

IUPAC Name |

(2S)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBFQXBFQPSSC-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a compound that belongs to the aminotetralin class, which has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the 7-position and a propyl amine substituent, which significantly influences its biological activity. The molecular formula is C_{16}H_{23}N_{1}O_{1}·HCl, with a molecular weight of approximately 283.82 g/mol. Its solubility in water makes it suitable for various pharmaceutical applications.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its interactions with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound's structural similarity to other dopaminergic agents suggests it may modulate neurotransmission effectively.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopamine Receptor Interaction | Modulates dopamine signaling pathways, potentially beneficial in neurological disorders. |

| Opioid Receptor Affinity | Exhibits antagonist properties at K-opioid receptors, which may influence behavioral responses. |

| Anti-inflammatory Effects | Preliminary studies suggest potential anti-inflammatory properties. |

The mechanism of action for this compound involves its binding to specific receptors in the central nervous system. It is believed to interact with dopamine D2 and D3 receptors, leading to alterations in neuronal signaling that may provide therapeutic benefits.

- Dopamine Receptor Binding : The compound shows high affinity for D2 and D3 receptors, with structure-activity relationship studies indicating that substitutions at specific positions can enhance or diminish this affinity .

- Opioid Receptor Modulation : The compound acts as an antagonist at K-opioid receptors, contributing to its potential in treating addiction and pain management .

Study 1: Dopamine Receptor Interaction

A study evaluated the binding affinity of this compound at dopamine receptors using HEK-293 cells expressing human D2 and D3 receptors. Results indicated a significant binding affinity with IC50 values suggesting potential therapeutic applications in treating dopaminergic disorders .

Study 2: Anti-inflammatory Properties

In vivo models demonstrated that the compound exhibited anti-inflammatory effects, reducing cytokine levels in response to inflammatory stimuli. This suggests a dual action where it can modulate both dopaminergic activity and inflammatory responses .

Study 3: Opioid Receptor Antagonism

Research on the opioid receptor interactions highlighted that this compound functions as a selective K-opioid receptor antagonist, providing insights into its potential use in managing opioid dependence .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents have shown to affect receptor binding affinities significantly.

Table 2: Structure-Activity Relationships

| Compound Variant | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) |

|---|---|---|

| (S)-(-)-7-methoxy-N-propyl-tetraline | 8.16 ± 0.05 nM | 7.34 ± 0.04 nM |

| 6-Methoxy-N-propyl-tetraline | 10 ± 0.02 nM | 9 ± 0.03 nM |

| 5-Methoxy-N,N-diisopropyltryptamine | 15 ± 0.01 nM | NR |

NR = Not Reported

Scientific Research Applications

Central Nervous System Disorders

(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been identified as a compound with significant activity in treating various central nervous system disorders. It has shown potential in addressing:

- Depression and Anxiety : The compound exhibits properties that may alleviate symptoms of depression and anxiety by acting on serotonin receptors, particularly the 5-HT1 receptor subtype .

- Psychotic Disorders : Its pharmacological profile suggests efficacy in managing psychotic symptoms, making it a candidate for further investigation in antipsychotic therapies .

Opioid Receptor Modulation

Recent studies have indicated that aminotetralins, including this compound, may function as opioid receptor antagonists. This property could be beneficial in developing treatments for opioid addiction and managing withdrawal symptoms .

Melatonin Receptor Activity

The compound has been associated with melatonin receptor activities, suggesting that it could play a role in sleep disorders and circadian rhythm regulation. This aspect opens avenues for research into its use as a sleep aid or in treating insomnia .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- Dopamine Receptor Studies : In vitro studies demonstrated that the compound significantly inhibits forskolin-stimulated cAMP accumulation in D2L receptor-transfected cells, indicating robust agonist activity compared to dopamine itself .

- Behavioral Studies : Animal models have shown that administration of this compound leads to reduced anxiety-like behaviors and improved depressive symptoms, supporting its potential as a therapeutic agent .

- Opioid Antagonism : Research indicates that certain derivatives of aminotetralins exhibit high affinity for kappa-opioid receptors, suggesting that this compound could be explored for its role in opioid receptor modulation .

Chemical Reactions Analysis

Reductive Amination

The compound is synthesized via reductive amination of 7-methoxy-2-tetralone with n-propylamine. This reaction typically employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium-carbon (Pd/C) catalyst under mild acidic conditions .

Example reaction pathway :

Conditions :

Asymmetric Induction

Chiral resolution is achieved using R-(+)-α-phenylethylamine as a resolving agent, followed by catalytic hydrogenation with Pd/C or Pd(OH)₂ to yield the (S)-enantiomer .

N-Alkylation

The secondary amine undergoes alkylation with electrophiles such as chloroacetyl chloride or propionyl chloride in the presence of triethylamine. This reaction is critical for synthesizing pharmacologically active derivatives .

Example :

Conditions :

Demethylation

The methoxy group is cleaved using boron tribromide (BBr₃) at −40°C to yield the corresponding phenol derivative, which is pivotal for generating hydroxylated analogs .

Reaction :

Ring Saturation

The tetralin core undergoes hydrogenation with Pd/C under high-pressure H₂ to yield decalin derivatives, altering pharmacokinetic properties .

Conditions :

Enzymatic Transformations

Thermostable ω-transaminases (e.g., mutants of CNB03-03) catalyze the enantioselective synthesis of the (S)-enantiomer from ketone precursors. This method avoids racemic mixtures and improves optical purity .

Key Data :

| Parameter | Value |

|---|---|

| Enzyme Activity | 2.4 U/mg (at 60°C) |

| Optical Purity (ee) | >99% |

| Substrate | 7-Methoxy-2-tetralone |

Stability and Degradation

The hydrochloride salt is hygroscopic and degrades under oxidative conditions. Stability studies in aqueous solutions (pH 1–7) show decomposition at elevated temperatures (>40°C).

Comparison with Similar Compounds

Key Research Findings and Gaps

- Stereochemical Impact: While the R-enantiomer of 8-methoxy-2-aminotetraline shows 5-HT1A activity, neither the R- nor S-enantiomers of the 7-methoxy-N-propyl variant have documented receptor interactions, emphasizing the need for targeted studies .

- Structural-Activity Relationship (SAR): Methoxy positioning and N-alkyl chain length are critical determinants of activity in aminotetralines, but the role of chirality remains underexplored .

Q & A

Q. What are the recommended methods for synthesizing (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, chiral resolution or asymmetric synthesis is recommended. Chiral resolution involves separating enantiomers using techniques like chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt formation. Asymmetric synthesis may employ catalysts like chiral auxiliaries or transition-metal complexes to favor the (S)-enantiomer. Impurity control during synthesis is critical; reference standards (e.g., EP impurities listed in and ) should be used to validate intermediates and final products. For enantiomer-specific synthesis, suppliers like Axon Medchem provide isolated (S)- and (R)-isomers, which can guide stereochemical optimization .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methoxy, propyl, and tetraline backbone positions.

- X-ray Crystallography : Resolve absolute configuration, especially if racemization is suspected.

- Circular Dichroism (CD) : Validate enantiomeric excess by comparing optical activity to reference standards (e.g., lists similar aminotetralines with defined stereochemistry).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, cross-referenced with databases like PubChem ().

Q. What in vitro assays are appropriate for initial pharmacological screening?

Initial screening should focus on receptor binding and functional activity:

- Radioligand Binding Assays : Target serotonin (5-HT) and dopamine receptors (D/D), as structurally related aminotetralines show agonist/antagonist activity ().

- Functional Assays : cAMP inhibition (for G-coupled receptors) or calcium flux assays (for G-coupled receptors).

- Selectivity Panels : Screen off-target effects using receptor/transporter panels (e.g., Sigma-Aldrich’s assay kits, ).

Advanced Research Questions

Q. What strategies resolve contradictory data regarding receptor binding profiles of enantiomeric aminotetraline derivatives?

Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer pH) or enantiomer purity. Solutions include:

- Enantiomer Cross-Validation : Compare (S)- and (R)-isomers () under identical assay conditions.

- Molecular Docking : Use computational models to predict binding modes to 5-HT or D receptors, aligning with ’s pharmacological classifications.

- Functional vs. Binding Assays : Disentangle affinity (K) from efficacy (EC/IC) to clarify partial agonist vs. antagonist behavior.

Q. How should metabolic stability and cytochrome P450 interactions be investigated?

- Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS ().

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess competitive/non-competitive inhibition.

- Reactive Metabolite Trapping : Add glutathione or potassium cyanide to detect electrophilic intermediates.

Q. What analytical techniques are critical for detecting degradation products in stability studies?

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- HPLC-PDA/LC-MS : Monitor degradation products and compare retention times/mass spectra to impurities listed in pharmacopeial standards ().

- Stability-Indicating Methods : Validate methods per ICH guidelines to ensure specificity for the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.